

Application Note: Characterization and Deployment of Azepane Amines in CO₂ Capture

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Compound of Interest

Compound Name: (2-Aminoethyl)[2-(azepan-1-yl)ethyl]amine

Cat. No.: B11905433

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Executive Summary & Chemical Basis

Azepane (Hexamethyleneimine, HMI) represents a class of cyclic secondary amines that offer a distinct advantage over traditional linear amines like Monoethanolamine (MEA). The 7-membered ring structure introduces unique steric constraints and conformational flexibility that influence the stability of the formed carbamate.

While MEA is the industry baseline, Azepane derivatives are investigated for:

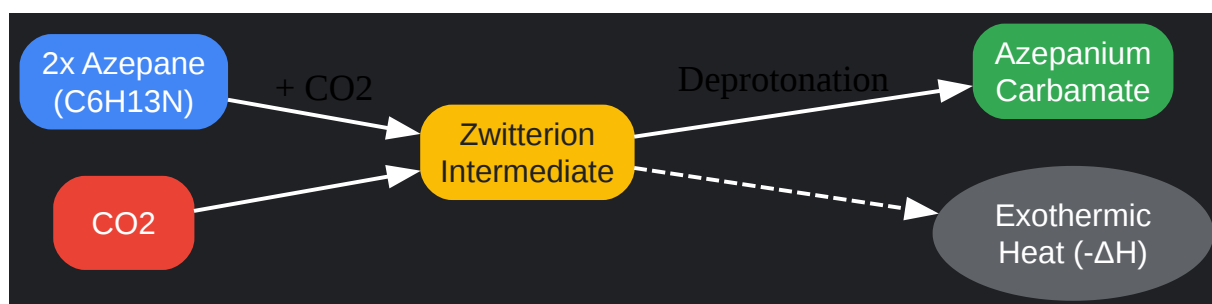
- **Enhanced Oxidative Stability:** The cyclic structure is generally more resistant to oxidative degradation than linear analogs.
- **Reaction Kinetics:** Secondary cyclic amines often exhibit faster reaction rates with CO₂ than acyclic secondary amines due to the increased nucleophilicity of the nitrogen atom within the ring.
- **Water-Lean Potential:** Azepane is highly effective in non-aqueous (water-lean) solvent systems, potentially reducing the energy penalty of regeneration.

Reaction Mechanism

The capture mechanism follows the zwitterion pathway typical of secondary amines. Two moles of Azepane are required to capture one mole of CO₂, forming a stable carbamate salt.

Reaction Scheme:

- Nucleophilic Attack: Azepane attacks CO₂ to form a zwitterion intermediate.
- Deprotonation: A second Azepane molecule acts as a base, deprotonating the zwitterion to form the final carbamate ion pair.



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Figure 1: Reaction pathway of Azepane with CO₂ via the Zwitterion mechanism.[1]

Experimental Protocols

Protocol A: Kinetic Screening via Stirred Cell Reactor

Objective: Determine the pseudo-first-order rate constant (

) of CO₂ absorption into Azepane solutions. This method eliminates gas-film resistance to isolate the intrinsic chemical kinetics.

Reagents:

- Azepane (99% purity).
- Solvent: Deionized water or organic diluent (e.g., 1-Propanol for water-lean studies).
- Gas: CO₂ (99.99%) and N₂ (99.99%).

Equipment:

- Double-jacketed stirred cell reactor (interfacial area ~50-80 cm²).
- High-precision pressure transducers (0-10 bar).
- Thermostatic bath ($\pm 0.1^\circ\text{C}$).

Workflow:

- Preparation: Prepare a 1.0 M - 3.0 M Azepane solution. Load 200 mL into the reactor.
- Degassing: Vacuum the reactor headspace to remove air/dissolved gases.
- Equilibration: Circulate water at 303 K (30°C) through the jacket. Stir the liquid at low speed (50 rpm) to equilibrate vapor pressure.
- Injection: Stop stirring to create a flat interface. Inject a known volume of CO₂ into the headspace to achieve a target initial pressure (e.g., 10 kPa).
- Absorption Run:
 - Start stirring immediately at high speed (e.g., 60 rpm) to ensure a renewed surface.
 - Record the pressure drop () vs. time ().
- Calculation: Use the slope of vs. time to calculate the flux ().
Derive the kinetic constant () assuming the reaction is first-order with respect to CO₂.

Protocol B: Vapor-Liquid Equilibrium (VLE) & Cyclic Capacity

Objective: Measure the CO₂ loading capacity (

, mol CO₂/mol amine) at absorption (40°C) and regeneration (120°C) conditions.

Workflow:

- Saturation (Absorption):
 - Sparge CO₂/N₂ gas mixture (15% CO₂, simulating flue gas) through the Azepane solution in a jacketed bubbler at 40°C.
 - Monitor weight gain (gravimetric method) or analyze liquid samples via Total Inorganic Carbon (TIC) analysis until saturation is reached.
- Desorption (Regeneration):
 - Transfer the saturated solution to an oil bath heated to 120°C.
 - Collect the evolved gas in a gas burette or measure weight loss.
 - Continue until gas evolution ceases.
- Cyclic Capacity Calculation:

Data Analysis & Performance Metrics

When evaluating Azepane against the industry standard (MEA), use the following comparative metrics. Azepane typically exhibits lower capacity per mass than MEA due to its higher molecular weight, but offers kinetic and stability advantages.

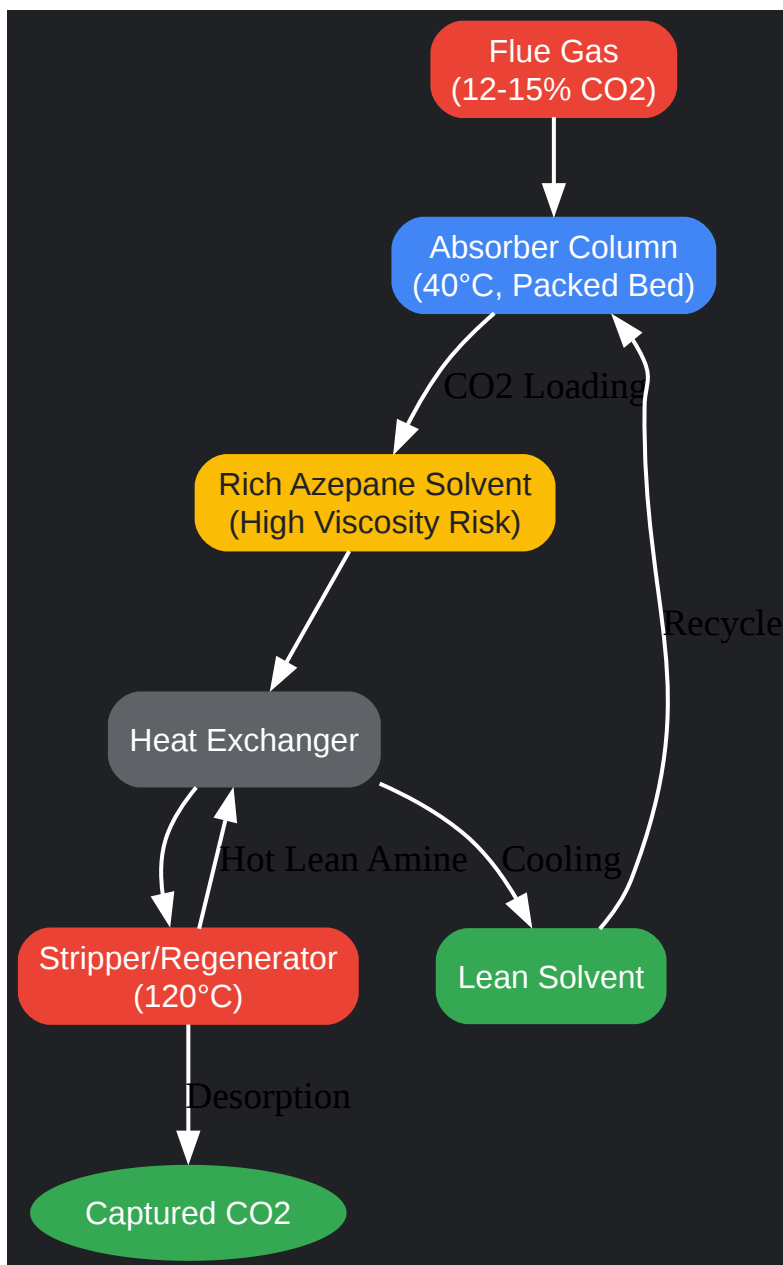
Parameter	MEA (Baseline)	Azepane (HMI)	Experimental Note
Molar Mass	61.08 g/mol	99.17 g/mol	Azepane requires higher mass concentration for same molarity.
Max Loading ()	0.50	0.50 - 0.65	Can exceed 0.5 in non-aqueous solvents due to changed mechanism.
Reaction Enthalpy	~85 kJ/mol	~70-80 kJ/mol	Lower enthalpy implies lower regeneration energy.
Viscosity (Loaded)	Moderate	High	Critical bottleneck for Azepane; requires viscosity modifiers.
Degradation	High Oxidative	Low Oxidative	Cyclic rings protect the N-center from oxidation.

Critical Engineering Challenge: Viscosity Management

The "Viscosity Penalty": A major application challenge for Azepane is the exponential increase in viscosity upon CO₂ loading. The formation of the Azepanium-Carbamate ion pair creates a rigid hydrogen-bonding network.

Mitigation Protocol: Do not use pure aqueous Azepane at concentrations >30 wt%. Instead, employ a Phase-Change or Water-Lean solvent strategy:

- Co-solvent: Blend Azepane with 1-Propanol or DMSO.
- Effect: The organic diluent disrupts the ionic hydrogen bond network, keeping viscosity manageable (< 20 cP) even at high loading.



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Figure 2: Standard Absorption-Desorption Loop. Note the "Rich Solvent" stage where Azepane viscosity is highest.

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Sources

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